Ret-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

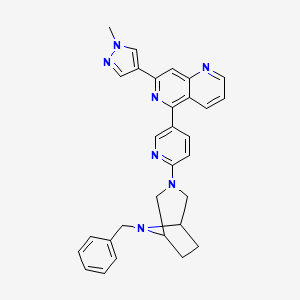

C30H29N7 |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

5-[6-(8-benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-3-pyridinyl]-7-(1-methylpyrazol-4-yl)-1,6-naphthyridine |

InChI |

InChI=1S/C30H29N7/c1-35-18-23(16-33-35)27-14-28-26(8-5-13-31-28)30(34-27)22-9-12-29(32-15-22)36-19-24-10-11-25(20-36)37(24)17-21-6-3-2-4-7-21/h2-9,12-16,18,24-25H,10-11,17,19-20H2,1H3 |

InChI Key |

ALNMYAIMUDFSEG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=C3C=CC=NC3=C2)C4=CN=C(C=C4)N5CC6CCC(C5)N6CC7=CC=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Selective RET Inhibitors in Thyroid Cancer

A Representative Analysis Based on Selpercatinib

Note: Initial searches for a compound specifically named "Ret-IN-6" did not yield any publicly available information. It is presumed that this may be an internal, pre-clinical, or otherwise undisclosed designation. Therefore, this guide will focus on the well-characterized, FDA-approved selective RET inhibitor, selpercatinib (Retevmo, formerly LOXO-292) , as a representative molecule to elucidate the mechanism of action of this class of drugs in thyroid cancer. The principles and methodologies described herein are broadly applicable to potent and selective RET inhibitors.

Executive Summary

Thyroid cancers driven by activating mutations or fusions of the Rearranged during Transfection (RET) proto-oncogene represent a distinct molecular subtype of the disease. These genetic alterations lead to constitutive activation of the RET receptor tyrosine kinase (RTK), triggering downstream signaling cascades that promote uncontrolled cell proliferation, survival, and differentiation. Selective RET inhibitors, such as selpercatinib, are designed to specifically target and inhibit the kinase activity of both wild-type and mutated/fused RET proteins. This targeted approach has demonstrated significant clinical efficacy in patients with RET-altered thyroid cancers, offering a potent and more tolerable treatment option compared to multi-kinase inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of selpercatinib, detailing its molecular interactions, effects on cellular signaling, and preclinical validation.

The Role of RET in Thyroid Cancer

The RET proto-oncogene is a critical driver of tumorigenesis in specific types of thyroid cancer. In medullary thyroid carcinoma (MTC), activating point mutations in the RET gene are prevalent, occurring in the majority of hereditary cases (MEN2A and MEN2B syndromes) and a significant portion of sporadic cases. In papillary thyroid carcinoma (PTC), chromosomal rearrangements can lead to the fusion of the RET kinase domain with other partner genes (e.g., CCDC6, NCOA4), resulting in the expression of constitutively active RET fusion proteins.

Both RET mutations and fusions lead to ligand-independent dimerization and autophosphorylation of the RET kinase domain. This perpetual activation hijacks key intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways. The chronic stimulation of these pathways is central to the malignant phenotype, driving cell cycle progression, inhibiting apoptosis, and promoting cell growth and invasion.

Molecular Mechanism of Action of Selpercatinib

Selpercatinib is an ATP-competitive, small-molecule inhibitor that exhibits high potency and selectivity for the RET kinase.[1][2] Its mechanism of action is centered on its ability to bind to the ATP-binding pocket of the RET kinase domain, thereby preventing the phosphorylation of downstream substrates.[2] This inhibition is effective against both wild-type RET and a wide range of activating mutations and fusions found in thyroid cancer.[3]

Signaling Pathway Inhibition

By blocking the kinase activity of RET, selpercatinib effectively abrogates the constitutive signaling through the MAPK and PI3K/AKT pathways. This is evidenced by a marked reduction in the phosphorylation of key downstream effectors such as ERK and AKT in selpercatinib-treated RET-altered thyroid cancer cells.[4] The inhibition of these pro-survival and pro-proliferative signals is the primary driver of the anti-tumor activity of selpercatinib.

References

The Discovery and Synthesis of Novel RET Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel RET (Rearranged during Transfection) kinase inhibitors, with a focus on imidazopyridine and pyrazolopyrimidine scaffolds. The proto-oncogene RET encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Aberrant activation of RET through mutations or fusions is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC), making it a compelling target for therapeutic intervention.

The RET Signaling Pathway in Oncology

The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation cascade initiates downstream signaling through multiple pathways, most notably the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are central to cell growth and survival.[1] Constitutive activation of RET due to genetic alterations leads to uncontrolled cell proliferation and tumorigenesis.

Discovery of Novel RET Inhibitors

The quest for potent and selective RET inhibitors has led to the exploration of various chemical scaffolds. This guide will focus on two promising classes: imidazopyridines and pyrazolopyrimidines. The discovery process typically involves high-throughput screening of compound libraries followed by medicinal chemistry efforts to optimize lead compounds.

Experimental Workflow for Inhibitor Discovery

The general workflow for identifying and characterizing novel RET inhibitors is a multi-step process that begins with initial screening and progresses through detailed biochemical and cell-based assays.

Synthesis of Novel RET Inhibitors

General Synthesis of Imidazo[1,2-a]pyridine Derivatives

A common route for the synthesis of the imidazo[1,2-a]pyridine core involves the cyclization of a 2-aminopyridine derivative with an α-haloketone. Further functionalization can be achieved through various reactions like Suzuki and Sonogashira couplings to introduce diversity and optimize for RET inhibition.

General Procedure for the Synthesis of Imidazo[1,2-a]pyridine core:

-

A mixture of the appropriately substituted 2-aminopyridine (1 equivalent) and the desired α-haloketone (1.1 equivalents) in a suitable solvent such as ethanol or DMF is heated to reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Further modifications, such as the introduction of various substituents at different positions of the imidazopyridine ring, are achieved through subsequent synthetic steps. For example, iodination followed by Sonogashira coupling can be used to install an alkyne group, which can then be further elaborated.

Biological Evaluation of Novel RET Inhibitors

The biological activity of newly synthesized compounds is assessed through a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro RET Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Protocol:

-

Reagent Preparation: Prepare Kinase Buffer, ATP solution, and substrate solution. The recombinant human RET kinase is diluted in Kinase Buffer.

-

Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor (or DMSO for control).

-

Add 2 µl of the diluted RET enzyme.

-

Initiate the reaction by adding 2 µl of a substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are calculated from the dose-response curves.[2]

Cell-Based Viability Assay

Cell viability assays are crucial to determine the cytotoxic effects of the inhibitors on cancer cells harboring RET alterations. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.

Protocol:

-

Cell Plating: Seed cells (e.g., LC-2/ad, which harbors a CCDC6-RET fusion) in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for 72 hours.

-

ATP Measurement: Add CellTiter-Glo® Reagent to each well and mix to induce cell lysis and release ATP.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are determined from the dose-response curves.

Quantitative Data and Structure-Activity Relationship (SAR)

The following tables summarize the biological activity of representative novel imidazopyridine and pyrazolopyrimidine RET inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Imidazopyridine Derivatives

| Compound | RET IC50 (nM) | RET V804M IC50 (nM) | RET M918T IC50 (nM) |

| Compound 20 | 11 | - | - |

| Reference 1 | - | - | - |

| Reference 2 | - | - | - |

Table 2: Cellular Activity of Imidazopyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

| Compound 20 | LC-2/ad (CCDC6-RET) | 5.3 |

| Reference 1 | - | - |

| Reference 2 | - | - |

Table 3: In Vitro Kinase Inhibitory Activity of Pyrazolopyrimidine Derivatives

| Compound | RET IC50 (nM) | KDR IC50 (µM) |

| Compound 23c | 4.2 | >1 |

| Reference 1 | - | - |

| Reference 2 | - | - |

Table 4: Cellular Activity of Pyrazolopyrimidine Derivatives

| Compound | Cell Line | IC50 (nM) |

| Compound 23c | BaF3/CCDC6-RET | 18 |

| Reference 1 | - | - |

| Reference 2 | - | - |

Structure-Activity Relationship of Pyrazolopyrimidine Derivatives

The SAR studies of pyrazolopyrimidine-based RET inhibitors have revealed key structural features that contribute to their potency and selectivity.

Modifications at the R1 position, which typically interacts with the hinge region of the kinase, are critical for potent inhibition. Substituents at the R2 position, near the solvent front, can be modified to enhance selectivity against other kinases. The R3 group, which extends into the back pocket of the ATP-binding site, can be optimized to improve overall potency. For instance, compound 23c, with its specific substitutions, demonstrates high potency against RET while showing significantly less activity against KDR, a kinase often associated with off-target toxicities.

Conclusion

The discovery and development of novel RET inhibitors, such as those based on the imidazopyridine and pyrazolopyrimidine scaffolds, represent a significant advancement in the treatment of RET-driven cancers. Through a systematic approach of chemical synthesis, biological evaluation, and structure-activity relationship studies, potent and selective inhibitors are being identified. This technical guide provides a foundational understanding of the core methodologies and data analysis involved in this critical area of drug discovery. Further research will continue to refine these scaffolds to overcome potential resistance mechanisms and improve patient outcomes.

References

In-Depth Technical Guide: Ret-IN-6 Biological Activity and Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ret-IN-6 is a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a critical driver in various human cancers. This document provides a comprehensive technical overview of the biological activity and cellular targets of this compound, based on currently available data. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound. All quantitative data is summarized from publicly accessible patent literature, and standardized experimental protocols are provided for key assays.

Introduction to RET Kinase and Its Role in Oncology

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Under normal physiological conditions, RET signaling is tightly regulated. However, genetic alterations, such as point mutations and chromosomal rearrangements, can lead to constitutive activation of the RET kinase, driving the development and progression of various cancers.[2][3] These alterations are most notably found in non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas.[3] The development of targeted RET inhibitors has therefore become a significant therapeutic strategy for these patient populations.[1][3]

This compound: A Potent RET Kinase Inhibitor

This compound has been identified as a potent inhibitor of the RET kinase.[4] This small molecule demonstrates significant inhibitory activity at nanomolar concentrations, suggesting its potential as a therapeutic agent for RET-driven malignancies.

Quantitative Biological Data

The primary biochemical activity of this compound is its direct inhibition of the RET kinase. The following table summarizes the key quantitative metric available for this compound.

| Compound | Target | IC50 (nM) | Reference |

| This compound | RET | 4.57 | [4] |

Table 1: Biochemical Potency of this compound

IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Targets and Signaling Pathways

The primary cellular target of this compound is the RET receptor tyrosine kinase. By inhibiting RET, this compound is expected to modulate downstream signaling pathways that are critical for cancer cell proliferation and survival.[2][5]

The RET Signaling Cascade

Activation of the RET receptor, either through ligand binding in wild-type scenarios or through oncogenic mutations/fusions, triggers the autophosphorylation of specific tyrosine residues in its intracellular domain.[5] These phosphorylated tyrosines serve as docking sites for various adaptor and effector proteins, leading to the activation of multiple downstream signaling pathways, including:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[5]

-

PI3K/AKT Pathway: This cascade plays a central role in cell growth, survival, and metabolism.[2][5]

-

JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and immune responses.[5]

-

PLCγ Pathway: Activation of this pathway leads to the generation of second messengers that regulate a variety of cellular processes, including proliferation and migration.[2][5]

The following diagram illustrates the central role of RET in these signaling networks and the point of intervention for an inhibitor like this compound.

References

- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RET inhibitor - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ret-IN-6: A Technical Guide to Target Engagement and Downstream Signaling Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of several tissues and organs. However, aberrant RET activation, through mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer and multiple endocrine neoplasia type 2 (MEN2). Consequently, RET has emerged as a significant target for cancer therapy.

Ret-IN-6 has been identified as a potent inhibitor of RET kinase with a reported IC50 of 4.57 nM. This guide provides a comprehensive overview of the experimental methodologies and conceptual frameworks for characterizing the target engagement and downstream signaling effects of novel RET inhibitors like this compound. While specific experimental data for this compound is limited in publicly available literature, this document outlines the established protocols and expected outcomes based on the analysis of other well-characterized RET inhibitors.

Data Presentation: Characterization of a Potent RET Inhibitor

The following tables summarize the types of quantitative data typically generated to characterize a novel RET inhibitor. The values presented are representative and serve as a benchmark for the expected potency of an inhibitor like this compound.

Table 1: Biochemical Activity of a Representative RET Inhibitor

| Assay Type | Target | IC50 (nM) | Notes |

| Kinase Inhibition Assay | Wild-type RET | 4.57 | The half-maximal inhibitory concentration against the purified enzyme.[1] |

| Kinase Inhibition Assay | V804M RET mutant | 24.1 | "Gatekeeper" mutations can confer resistance to some inhibitors.[2] |

| Kinase Inhibition Assay | G810R RET mutant | 530.7 | Solvent front mutations are another mechanism of acquired resistance.[2] |

Table 2: Cellular Activity of a Representative RET inhibitor

| Assay Type | Cell Line | Target | EC50 (nM) | Notes |

| Target Engagement (NanoBRET) | HEK293 | RET | ~10-50 | Measures the direct binding of the inhibitor to RET in live cells. |

| RET Phosphorylation | TT Cells | p-RET (Tyr905) | ~1-10 | Inhibition of autophosphorylation is a key indicator of target engagement in a cellular context.[3] |

| Downstream Signaling | LC2/ad | p-ERK1/2 | ~5-20 | Measures the functional consequence of RET inhibition on the MAPK pathway.[4] |

| Cell Proliferation | TT Cells | Cell Viability | ~1 | Demonstrates the anti-proliferative effect of the inhibitor on a cancer cell line with a known RET mutation (C634W).[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a novel compound. The following are established protocols for key experiments in the characterization of a RET inhibitor.

Biochemical RET Kinase Inhibition Assay (HTRF)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified RET kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the RET kinase. Inhibition of the kinase results in a decreased FRET signal.

Materials:

-

Recombinant human RET kinase domain

-

Biotinylated substrate peptide (e.g., ULight-JAK-1 (Tyr1023) peptide)

-

ATP

-

Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024)

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well low-volume white plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 2 µL of the compound dilutions to the assay plate.

-

Add 4 µL of a solution containing the RET enzyme and the biotinylated substrate peptide in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction by adding 5 µL of the detection mix containing the Europium-labeled antibody and Streptavidin-XL665.

-

Incubate for 1 hour at room temperature.

-

Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission signals (665/615) and plot the results against the compound concentration to determine the IC50 value.

Cellular RET Target Engagement (NanoBRET Assay)

This assay measures the extent to which the inhibitor binds to RET within living cells.

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuciferase (NLuc)-tagged RET protein and a fluorescently labeled tracer that binds to the RET active site. An unlabeled inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.[5]

Materials:

-

HEK293 cells

-

Plasmid encoding NLuc-RET fusion protein

-

Transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

NanoBRET tracer (specific for RET)

-

NanoLuc substrate (e.g., furimazine)

-

Test compound (e.g., this compound)

-

96-well white plates

Procedure:

-

Transfect HEK293 cells with the NLuc-RET plasmid and plate them in the 96-well plates.

-

Incubate for 24 hours.

-

Prepare serial dilutions of the test compound.

-

Add the compound dilutions to the cells and incubate for 2 hours.

-

Add the NanoBRET tracer to all wells and incubate for another 2 hours.

-

Add the NanoLuc substrate to all wells.

-

Read the BRET signal on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) emission simultaneously.

-

Calculate the BRET ratio and plot against the compound concentration to determine the cellular EC50 for target engagement.

Western Blot Analysis of RET Downstream Signaling

This method is used to assess the effect of the inhibitor on the phosphorylation status of RET and key downstream signaling proteins.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the proteins of interest.

Materials:

-

RET-dependent cancer cell line (e.g., TT cells for RET C634W mutation)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-RET (Tyr905), anti-total RET, anti-p-ERK1/2, anti-total ERK, anti-p-AKT, anti-total AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare samples for electrophoresis by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and quantify the band intensities.

Mandatory Visualizations

RET Signaling Pathway and Inhibition by this compound

Caption: RET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for RET Inhibitor Characterization

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The next-generation RET inhibitor TPX-0046 is active in drug-resistant and naïve RET-driven cancer models. - ASCO [asco.org]

- 4. Mechanistic insight into RET kinase inhibitors targeting the DFG-out conformation in RET-rearranged cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Novel RET Fusion Proteins in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, plays a crucial role in cell growth, differentiation, and survival.[1] Genomic rearrangements involving the RET gene can lead to the formation of fusion proteins with potent oncogenic activity. These fusions are now recognized as actionable drivers in a variety of solid tumors, prompting the development of highly effective targeted therapies. The approval of selective RET inhibitors like selpercatinib and pralsetinib for the treatment of RET fusion-positive cancers has underscored the critical need for accurate and reliable methods to identify these genetic alterations.[2][3]

This technical guide provides a comprehensive overview of the landscape of novel RET fusion proteins in solid tumors. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively identify and characterize these important therapeutic targets. The guide details the prevalence of RET fusions across different cancer types, describes the various experimental protocols for their detection, and illustrates the key signaling pathways involved.

Prevalence and Distribution of RET Fusions

RET fusions are found in a wide range of solid tumors, with the highest prevalence observed in non-small cell lung cancer (NSCLC) and papillary thyroid carcinoma (PTC).[4][5] However, they have also been identified in colorectal, breast, pancreatic, and other cancers, albeit at lower frequencies.[4] The nature of the fusion partner can vary depending on the tumor type.

Data on RET Fusion Prevalence

The following tables summarize the prevalence of RET fusions and the distribution of common fusion partners across various solid tumors, based on data from multiple studies.

| Solid Tumor Type | Prevalence of RET Fusions | Reference(s) |

| Non-Small Cell Lung Cancer (NSCLC) | 0.7% - 2.0% | [6][7] |

| Papillary Thyroid Carcinoma (PTC) | 3.1% - 11.4% | [1][6] |

| Colorectal Cancer (CRC) | 0.2% - 0.39% | [4][6] |

| Breast Cancer | ~0.1% | [6] |

| Gastric Cancer | <0.1% | [4] |

| Hepatocellular Carcinoma | <0.1% | [4] |

Table 1: Prevalence of RET Fusions in Various Solid Tumors

| Tumor Type | Fusion Partner | Frequency | Reference(s) |

| NSCLC | KIF5B | 46.8% - 72% | [6][8] |

| CCDC6 | 16% - 28.3% | [6][9] | |

| NCOA4 | ~4% - 13.8% | [6][9] | |

| ERC1 | ~2.19% | [4] | |

| PTC | CCDC6 | 46% - 59.3% | |

| NCOA4 | 22.1% - 46% | ||

| CRC | NCOA4 | 80% | [8] |

| CCDC6 | Novel | [10] |

Table 2: Common RET Fusion Partners and Their Frequencies in Different Solid Tumors

RET Signaling Pathway

Canonical RET signaling is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor alpha (GFRα) co-receptor. This complex then recruits and activates the RET receptor, leading to its dimerization and autophosphorylation. This, in turn, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[11]

In the case of RET fusions, the fusion partner typically provides a dimerization or oligomerization domain, leading to ligand-independent, constitutive activation of the RET kinase domain.[12] This aberrant signaling drives oncogenesis.

Experimental Protocols for RET Fusion Identification

A variety of molecular techniques can be employed to detect RET gene fusions. The choice of method often depends on factors such as sample availability, turnaround time, and the desired level of information (e.g., identification of the fusion partner).

Next-Generation Sequencing (NGS)

NGS is a powerful, high-throughput method that can simultaneously detect known and novel fusion partners. Both DNA- and RNA-based NGS approaches can be used. RNA-based sequencing (RNA-seq) is often preferred as it directly interrogates the expressed fusion transcripts.

Protocol Outline (RNA-based):

-

RNA Extraction:

-

Start with formalin-fixed paraffin-embedded (FFPE) tissue sections (typically 5-10 sections of 5-10 µm thickness) or fresh frozen tissue.

-

Use a commercially available RNA extraction kit optimized for FFPE tissue (e.g., Qiagen RNeasy FFPE Kit) or a standard Trizol-based method for fresh tissue.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).

-

-

Library Preparation:

-

Utilize a targeted RNA sequencing panel, such as the Archer FusionPlex Solid Tumor panel or the FoundationOne CDx assay, which are designed to enrich for known cancer-related fusion genes, including RET.[2][6]

-

Alternatively, for novel fusion discovery, perform whole transcriptome sequencing.

-

Follow the manufacturer's protocol for library construction, which typically involves cDNA synthesis, adapter ligation, and PCR amplification.

-

-

Sequencing:

-

Sequence the prepared libraries on an Illumina platform (e.g., MiSeq, NextSeq, or NovaSeq) or an Ion Torrent sequencer.

-

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Adapter Trimming: Remove adapter sequences using tools like Trimmomatic or Cutadapt.

-

Alignment: Align the trimmed reads to the human reference genome (e.g., hg19 or hg38) using a splice-aware aligner such as STAR.

-

Fusion Detection: Employ fusion-finding algorithms like STAR-Fusion, Arriba, or FusionCatcher to identify chimeric transcripts.[10][11] These tools detect reads that span the fusion breakpoint.

-

Annotation and Filtering: Annotate the identified fusions with gene information and filter out potential artifacts or low-confidence calls. Prioritize in-frame fusions that retain the RET kinase domain.

-

Fluorescence In Situ Hybridization (FISH)

FISH is a cytogenetic technique used to detect the presence or absence of specific DNA sequences on chromosomes. For RET fusions, break-apart probes are commonly used.

Protocol Outline:

-

Slide Preparation:

-

Prepare 4-5 µm thick FFPE tissue sections on positively charged slides.[7]

-

Bake slides at 60°C for at least one hour.

-

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2-3 changes, 5-10 minutes each).

-

Rehydrate through a series of graded ethanol washes (100%, 95%, 85%, 70%), 2-5 minutes each.[7]

-

Wash in deionized water.

-

-

Pretreatment:

-

Denaturation:

-

Hybridization:

-

Incubate the slides in a humidified chamber at 37°C overnight.[13]

-

-

Post-Hybridization Washes:

-

Counterstaining and Visualization:

-

Apply a counterstain with DAPI.

-

Analyze the slides using a fluorescence microscope equipped with appropriate filters. A positive result is indicated by the separation of the 5' (green) and 3' (orange/red) signals.

-

Immunohistochemistry (IHC)

IHC detects the overexpression of the RET protein, which can be a surrogate marker for a RET fusion. However, its reliability can be variable.

Protocol Outline:

-

Slide Preparation and Deparaffinization:

-

Prepare and deparaffinize FFPE tissue sections as described for FISH.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a suitable buffer, such as citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0), in a pressure cooker, steamer, or water bath.[9] The optimal buffer and heating time should be determined for the specific antibody used.

-

-

Blocking:

-

Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

-

Block non-specific antibody binding with a protein block or normal serum from the species in which the secondary antibody was raised.

-

-

Primary Antibody Incubation:

-

Incubate with a validated primary antibody against RET. Validated clones include EPR2871.

-

Dilute the primary antibody in an appropriate antibody diluent and incubate overnight at 4°C or for 1-2 hours at room temperature.

-

-

Detection:

-

Use a polymer-based detection system (e.g., HRP-conjugated secondary antibody) to amplify the signal.

-

Develop the signal with a chromogen such as DAB.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

RT-PCR can be used to detect specific, known RET fusion transcripts.

Protocol Outline:

-

RNA Extraction and cDNA Synthesis:

-

Extract RNA from FFPE or fresh tissue as described for NGS.

-

Perform reverse transcription to synthesize cDNA using a reverse transcriptase enzyme and either random primers, oligo(dT) primers, or gene-specific primers.

-

-

PCR Amplification:

-

Perform PCR using primers that flank the fusion breakpoint of the target RET fusion. Examples of primer sequences for common fusions are provided below:

-

KIF5B-RET (K15;R12):

-

CCDC6-RET:

-

NCOA4-RET:

-

-

Use a real-time PCR instrument for quantitative analysis (qRT-PCR).

-

-

Analysis:

-

Analyze the PCR products by gel electrophoresis to confirm the expected size or by melt curve analysis in qRT-PCR.

-

Sanger sequencing of the PCR product can be performed to confirm the exact fusion junction.

-

Conclusion

The identification of novel RET fusion proteins in solid tumors has opened up new avenues for targeted cancer therapy. A thorough understanding of the prevalence of these fusions, the underlying signaling pathways, and the various detection methodologies is essential for both basic research and clinical practice. This technical guide provides a framework for researchers and clinicians to navigate the complexities of RET fusion detection, ultimately aiding in the identification of patients who may benefit from life-saving RET-targeted therapies. As our knowledge of RET fusions continues to expand, the development and refinement of these diagnostic techniques will remain a critical component of precision oncology.

References

- 1. RET Fusion Genes in Korean Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. nf-co.re [nf-co.re]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. NCOA4-RET fusion in colorectal cancer: Therapeutic challenge using patient-derived tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FFPE Tissue Preparation and FISH Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. BestProtocols: IHC FFPE Tissue Low pH Antigen Retrieval—Direct Method | Thermo Fisher Scientific - US [thermofisher.com]

- 9. bosterbio.com [bosterbio.com]

- 10. GitHub - nf-core/rnafusion: RNA-seq analysis pipeline for detection of gene-fusions [github.com]

- 11. Frontiers | Fusion InPipe, an integrative pipeline for gene fusion detection from RNA-seq data in acute pediatric leukemia [frontiersin.org]

- 12. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]

- 13. Fluorescence In Situ Hybridization of Cells, Chromosomes, and Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: In Silico Modeling of Novel Inhibitor Binding to the RET Kinase Domain

Disclaimer: The compound "Ret-IN-6" is treated as a hypothetical novel inhibitor for the purposes of this technical guide. The methodologies and data presented are based on established computational protocols and publicly available information for known RET kinase inhibitors. This document serves as a framework for the in silico analysis of any new small molecule targeting the RET kinase.

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a critical mediator of cell growth, survival, and differentiation.[1][2] Aberrant activation of RET, through point mutations or chromosomal rearrangements, is a known oncogenic driver in various human cancers, including medullary and papillary thyroid carcinomas and a subset of non-small cell lung cancers (NSCLC).[2][3] This makes the RET kinase domain an attractive target for therapeutic intervention.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze the interaction between a small molecule inhibitor and its protein target.[4] This guide provides a comprehensive, step-by-step methodology for the in silico modeling of a novel inhibitor, termed "this compound," with the RET kinase domain. It covers the foundational understanding of RET signaling, a detailed workflow for computational analysis, specific experimental protocols, and methods for data interpretation.

The RET Kinase: Structure and Signaling Pathway

The RET protein consists of an extracellular domain, a transmembrane segment, and an intracellular region containing the tyrosine kinase domain (TKD).[5] The TKD is the primary target for inhibitor development. Its structure contains a highly conserved ATP-binding pocket, which small molecule inhibitors typically target to block its catalytic activity. Key structural features include the hinge region, the solvent-front, and the "gatekeeper" residue (Val804), which can influence inhibitor binding and selectivity.[6]

Upon activation by its ligands (e.g., GDNF) and co-receptors (GFRα), RET dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[2][7] This initiates a cascade of downstream signaling pathways that promote cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, PLCγ, and JAK/STAT pathways.[2][5][8] Understanding this network is crucial for elucidating the biological consequences of RET inhibition.

In Silico Modeling: A Strategic Workflow

The computational analysis of a novel inhibitor like this compound follows a structured workflow. This process begins with the preparation of the target protein and the ligand, proceeds to predict their interaction through molecular docking, and is refined by simulating the dynamic stability of the resulting complex. Finally, binding free energy calculations provide a more rigorous estimation of binding affinity.

Detailed Experimental Protocols

This section provides detailed methodologies for the key stages of the in silico workflow.

Protein Preparation

The quality of the initial protein structure is critical for the accuracy of subsequent modeling steps.

Objective: To prepare a clean, structurally correct 3D model of the RET kinase domain.

Protocol:

-

Structure Retrieval: Download the X-ray crystal structure of the human RET kinase domain from the Protein Data Bank (PDB). A suitable starting structure is PDB ID: 2IVV , which is co-crystallized with an inhibitor.[9][10]

-

Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL, or Schrödinger Maestro). Remove all non-essential components, including water molecules, crystallization artifacts, and any co-crystallized ligands. If the structure contains multiple protein chains, select the one with the best resolution and completeness.

-

Structural Refinement:

-

Add hydrogen atoms, as they are typically omitted in X-ray crystallography files.

-

Assign correct bond orders.

-

Fill in any missing side chains or loops using tools like Prime (Schrödinger) or MODELLER.

-

-

Energy Minimization: Perform a constrained energy minimization of the structure to relieve any steric clashes or geometric strain introduced during the preparation steps. The backbone atoms should be restrained to preserve the experimentally determined conformation. This step is typically done using a well-defined force field such as OPLS or CHARMM.

Ligand Preparation

The hypothetical inhibitor, this compound, must be converted into a suitable 3D format for docking.

Objective: To generate a low-energy, 3D conformation of this compound with correct stereochemistry and partial charges.

Protocol:

-

2D to 3D Conversion: Start with a 2D representation of this compound (e.g., a SMILES string or a 2D sketch). Use a program like Open Babel or MarvinSketch to convert this into an initial 3D structure.

-

Tautomer and Stereoisomer Generation: Enumerate possible tautomeric states, ionization states (at a physiological pH of ~7.4), and stereoisomers. This is a critical step as the wrong protonation state or isomer can prevent accurate binding prediction.

-

Charge Assignment: Assign partial atomic charges using a quantum mechanics-based method (e.g., AM1-BCC) or a force-field based method.

-

Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a stable, low-energy conformation.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of the ligand within the protein's active site.

Objective: To identify the most likely binding pose of this compound in the RET kinase ATP-binding site and obtain a preliminary binding score.

Protocol (using AutoDock Vina):

-

File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type definitions required by AutoDock.[11][12]

-

Grid Box Definition: Define the search space for the docking calculation. This is a three-dimensional grid box that encompasses the entire ATP-binding pocket of the RET kinase. The center and dimensions of the box should be large enough to allow the ligand to rotate and translate freely within the site. For PDB ID 2IVV, the active site is centered around residues like Ala807.[9][11]

-

Configuration: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center and size of the grid box, and the exhaustiveness of the search (a higher value increases computational time but improves the thoroughness of the conformational search).[13]

-

Execution: Run the AutoDock Vina simulation from the command line. Vina will perform a stochastic search to find the best binding poses and will rank them based on a scoring function that approximates the binding affinity (in kcal/mol).[13]

-

Analysis: Visualize the top-ranked poses in a molecular graphics program. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the RET kinase active site residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Objective: To evaluate the stability of the predicted this compound binding pose and observe the conformational changes of the complex in a simulated physiological environment.

Protocol (using GROMACS):

-

System Setup:

-

Topology Generation: Generate a topology file for the protein-ligand complex using a force field (e.g., CHARMM36). The ligand topology and parameters may need to be generated separately using a server like CGenFF.[14][15]

-

Solvation: Place the complex in a periodic simulation box (e.g., a cubic box) and fill it with explicit water molecules (e.g., TIP3P water model).[14][15]

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (~0.15 M).

-

-

Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes, particularly with the newly added solvent.

-

Equilibration:

-

NVT Ensemble (Constant Volume): Perform a short simulation (e.g., 100-200 ps) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the complex at a constant temperature (e.g., 300 K).

-

NPT Ensemble (Constant Pressure): Perform a subsequent simulation (e.g., 500-1000 ps) to equilibrate the system's pressure (at 1 bar) and density, again with restraints on the solute.

-

-

Production MD: Run the final production simulation for a sufficient duration (e.g., 50-100 ns) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

-

Analysis: Analyze the trajectory to assess stability. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms, and the Root Mean Square Fluctuation (RMSF) of individual residues.

Binding Free Energy Calculation

These calculations provide a more accurate estimate of binding affinity than docking scores by considering solvation effects and entropic contributions.

Objective: To calculate the binding free energy (ΔG_bind) of the this compound-RET complex.

Protocol (using MM/GBSA):

-

Trajectory Extraction: Extract a set of snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.

-

Energy Calculation: For each snapshot, calculate the following energy terms for the complex, the protein (receptor), and the ligand individually:[16][17]

-

ΔE_MM: The molecular mechanics energy in the gas phase (internal, van der Waals, and electrostatic energies).

-

ΔG_solv: The solvation free energy, which is composed of a polar component (calculated using the Generalized Born model) and a nonpolar component (calculated from the Solvent Accessible Surface Area).

-

-

Free Energy Calculation: The binding free energy is calculated using the following equation, averaging the values over all snapshots:

-

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

-

Note: The entropy term (TΔS) is computationally expensive and is often omitted when comparing relative affinities of similar compounds, as it is assumed to be comparable.[17]

-

-

Energy Decomposition: Decompose the total binding free energy into contributions from individual residues to identify key "hotspot" residues that are critical for inhibitor binding.

Data Presentation: Quantitative Analysis

Quantitative data from both biochemical assays and in silico predictions should be summarized for clear comparison. The following tables provide examples using known RET inhibitors.

Table 1: Biochemical Activity of Known RET Inhibitors

This table summarizes the half-maximal inhibitory concentration (IC50), a measure of inhibitor potency from in vitro kinase assays. Lower values indicate higher potency.

| Inhibitor | RET IC50 (nM) | Target Class | Reference(s) |

| Vandetanib | 130 nM | Multi-kinase | [18][19] |

| Cabozantinib | 5.2 nM | Multi-kinase | [20][21][22] |

| Selpercatinib | < 10 nM (Cell-based) | Selective RET | [23][24] |

| Pralsetinib | < 0.5 nM (Biochemical) | Selective RET | [25][26] |

Table 2: Example In Silico Binding Data for RET Inhibitors

This table presents hypothetical but representative data from in silico modeling, including docking scores and calculated binding free energies. More negative values indicate stronger predicted binding.

| Inhibitor | Docking Score (kcal/mol) | MM/GBSA ΔG_bind (kcal/mol) | Key Interacting Residues (Predicted) |

| Vandetanib | -9.8 | -45.7 ± 3.1 | Ala807, Leu881, Gly810 |

| Cabozantinib | -10.5 | -52.3 ± 4.5 | Val804, Ala807, Leu730 |

| Selpercatinib | -11.2 | -58.9 ± 2.8 | Lys758, Gly810, Cys811 |

| Pralsetinib | -11.5 | -65.1 ± 3.9 | Lys758, Ala807, Leu881 |

Note: The MM/GBSA values are presented as mean ± standard deviation calculated from MD simulation snapshots. The binding energy for Pralsetinib is consistent with values reported in the literature.[27]

Conclusion and Future Directions

The in silico workflow detailed in this guide provides a robust framework for evaluating the binding characteristics of a novel RET kinase inhibitor like this compound. By combining molecular docking, molecular dynamics, and binding free energy calculations, researchers can gain significant insights into the inhibitor's binding mode, stability, and affinity before committing to costly and time-consuming wet-lab synthesis and testing.

The results from these computational studies—including the predicted binding pose, key molecular interactions, and estimated binding affinity—are crucial for guiding the next steps in the drug discovery pipeline. These include the chemical synthesis of the compound, in vitro validation through biochemical and cell-based assays, and subsequent lead optimization to improve potency, selectivity, and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Investigating natural compounds against oncogenic RET tyrosine kinase using pharmacoinformatic approaches for cancer therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07328A [pubs.rsc.org]

- 10. Cheminformatics-based identification of phosphorylated RET tyrosine kinase inhibitors for human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4.10. Molecular Docking [bio-protocol.org]

- 12. Insights of Molecular Docking in Autodock-Vina: A Practical Approach [jscimedcentral.com]

- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 15. bioinformaticsreview.com [bioinformaticsreview.com]

- 16. An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peng-lab.org [peng-lab.org]

- 18. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. onclive.com [onclive.com]

- 25. Cerebrospinal Fluid Concentration of the RET Inhibitor Pralsetinib: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of RET Inhibitors in Cancer Cell Lines: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Ret-IN-6" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the preclinical evaluation of representative and well-characterized RET inhibitors in cancer cell lines, serving as a technical framework for researchers, scientists, and drug development professionals.

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET, through mutations or gene fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[2][3][4] This has led to the development of targeted therapies known as RET inhibitors, which aim to block the kinase activity of the RET protein and thereby inhibit the proliferation of cancer cells.[1] The preclinical evaluation of these inhibitors in cancer cell lines is a critical step in the drug development process, providing essential data on their potency, selectivity, and mechanism of action.

Quantitative Data Presentation

The following tables summarize the in vitro potency of several key RET inhibitors against various RET-altered cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Potency of Selective RET Inhibitors against RET-Altered Cell Lines

| Compound | Cell Line | RET Alteration | Cellular IC50 (nM) |

| LOX-18228 | HEK293 | M918T RET | 1.2[5] |

| LOX-18228 | HEK293 | KIF5B-RET | 0.9[5] |

| LOX-18228 | HEK293 | KIF5B-RET G810S | 5.8[5] |

| LOX-18228 | HEK293 | KIF5B-RET V804M | 31[5] |

| LOX-18228 | HEK293 | KIF5B-RET V804M/G810S | 51[5] |

| SY-HA1815 | N/A | Wild-type RET | 0.9[6] |

| SY-HA1815 | N/A | RET V804M | 3.1[6] |

| SY-HA1815 | N/A | RET V804L | 6.8[6] |

Table 2: Enzymatic Inhibitory Activity of RET Inhibitors

| Compound | Target | Enzymatic IC50 (nM) |

| APS03118 | Wild-type RET | Low nanomolar[7] |

| APS03118 | RET G810R/C/S | 0.04–5[7] |

| APS03118 | RET V804M/L/E | 0.04–1[7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are protocols for key experiments used in the evaluation of RET inhibitors.

Cell Viability Assay (MTS/MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cell lines with known RET alterations are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the RET inhibitor. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.

-

Reagent Addition: After incubation, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation and Measurement: The plates are incubated for an additional 1-4 hours. The viable cells metabolize the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, allowing for the assessment of the inhibitor's effect on the RET signaling pathway.

Protocol:

-

Cell Lysis: Cancer cells are treated with the RET inhibitor at various concentrations for a specified time. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, heated, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-RET, total RET, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control like GAPDH or β-actin).

-

Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software to determine the relative changes in protein expression and phosphorylation levels.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the RET kinase.

Protocol:

-

Reaction Setup: The assay is typically performed in a 96-well or 384-well plate format. Each reaction well contains a purified recombinant RET kinase, a substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr)), and ATP.

-

Compound Addition: The RET inhibitor is added to the reaction wells at various concentrations.

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using an ADP-Glo™ Kinase Assay that measures the amount of ADP produced during the kinase reaction.

-

Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that specifically recognizes the phosphorylated substrate.

-

-

Data Analysis: The kinase activity is measured, and the percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

RET Signaling Pathway

The following diagram illustrates the canonical RET signaling pathway and its downstream effectors, which are commonly investigated to understand the mechanism of action of RET inhibitors.

Caption: The RET signaling pathway is activated by ligand binding, leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival.

Experimental Workflow for Preclinical Evaluation of a RET Inhibitor

This diagram outlines a typical workflow for the in vitro evaluation of a novel RET inhibitor.

References

- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 2. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]

- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Ret-IN-6 In Vitro Kinase Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the in vitro potency and selectivity of Ret-IN-6, a hypothetical inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The protocol is based on the Z'-LYTE™ FRET-based assay technology.

Introduction

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues, including the nervous and renal systems.[1][2] Ligand-induced dimerization and subsequent autophosphorylation of RET activate downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are vital for cell proliferation, survival, and differentiation.[3][4][5] However, aberrant RET activation, resulting from mutations or gene rearrangements, is an oncogenic driver in various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer.[5][6] Consequently, inhibiting RET kinase activity has become a promising therapeutic strategy.[7]

This application note details a robust and reliable method for measuring the inhibitory activity of compounds against RET kinase in a high-throughput format. The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method that monitors kinase activity by measuring the phosphorylation of a synthetic peptide substrate.[8][9][10]

RET Signaling Pathway Overview

Upon binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GFRα co-receptor, two RET molecules are brought into proximity, facilitating trans-autophosphorylation of tyrosine residues in the intracellular domain.[3][5] This activation initiates a cascade of downstream signaling events.

Experimental Protocol: Z'-LYTE™ RET Kinase Assay

This protocol describes the determination of inhibitor IC50 values in a 384-well plate format.[8][11][12]

Assay Principle

The Z'-LYTE™ assay uses a FRET peptide substrate labeled with a donor (Coumarin) and an acceptor (Fluorescein).[9] When the kinase phosphorylates the peptide, it becomes resistant to cleavage by a specific protease in the Development Reagent. If the peptide is not phosphorylated, the protease cleaves it, separating the donor and acceptor and disrupting FRET.[10] The ratio of donor to acceptor emission is calculated to determine the extent of phosphorylation and, consequently, kinase inhibition.[9]

Materials and Reagents

| Component | Supplier | Catalog # |

| Recombinant Human RET (catalytic domain) | Thermo Fisher | PV3833 |

| Z'-LYTE™ Kinase Assay Kit - Ser/Thr Peptide 1 | Thermo Fisher | PV3174 |

| ATP | Sigma-Aldrich | A7699 |

| This compound | N/A | N/A |

| Staurosporine (Control Inhibitor) | Sigma-Aldrich | S4400 |

| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |

| 384-Well Low-Volume Black Plates | Corning | 3572 |

| Microplate Reader (FRET capable) | BMG LABTECH | PHERAstar |

Reagent Preparation

-

1X Kinase Buffer: Prepare by diluting the 5X Kinase Buffer stock from the kit with distilled H2O. This buffer typically consists of 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[13][14]

-

Test Compounds (this compound & Staurosporine): Prepare 10 mM stock solutions in 100% DMSO. Create a 10-point, 4-fold serial dilution series in DMSO, starting from 1 mM.[15] Then, prepare a 4X final concentration of each dilution in 1X Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[3]

-

4X RET Enzyme Solution: Dilute the recombinant RET enzyme stock in 1X Kinase Buffer to a 4X working concentration (e.g., 20 ng/µL). The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

-

4X Peptide/ATP Solution: Dilute the Z'-LYTE™ peptide substrate and ATP in 1X Kinase Buffer. The final concentrations in the 10 µL kinase reaction should be 2 µM for the peptide and 10 µM for ATP (approximate Km for RET).[16] Therefore, the 4X solution should contain 8 µM peptide and 40 µM ATP.

-

Development Reagent: Prepare the Development Reagent by diluting the stock solution as specified in the kit's certificate of analysis.[8]

Assay Procedure

The following procedure is for a total reaction volume of 20 µL per well.

-

Compound Addition: Add 2.5 µL of the 4X serially diluted this compound or control inhibitor to the appropriate wells of a 384-well plate. For "0% inhibition" (positive control) and "100% inhibition" (negative control) wells, add 2.5 µL of 1X Kinase Buffer containing 4% DMSO.

-

Enzyme Addition: Add 2.5 µL of the 4X RET enzyme solution to all wells except the "100% inhibition" controls. Add 2.5 µL of 1X Kinase Buffer to the "100% inhibition" wells.

-

Reaction Initiation: Add 5 µL of the 4X Peptide/ATP solution to all wells to start the kinase reaction. The total volume should now be 10 µL.

-

Kinase Reaction Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

-

Development Reaction: Add 5 µL of the prepared Development Reagent to all wells.

-

Development Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

-

Data Acquisition: Read the plate using a microplate reader equipped for FRET, with excitation at 400 nm and emission detection at 445 nm (Coumarin) and 520 nm (Fluorescein).

Data Analysis

-

Calculate the Emission Ratio for each well by dividing the Coumarin emission signal (445 nm) by the Fluorescein emission signal (520 nm).

-

Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Emission_Ratio_Test_Compound - Emission_Ratio_100%_Inhibition) / (Emission_Ratio_0%_Inhibition - Emission_Ratio_100%_Inhibition))

-

Determine the IC50 value by plotting the Percent Inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve using a suitable software package (e.g., GraphPad Prism).[11]

Data Presentation

Table 1: Summary of Assay Conditions

| Parameter | Final Concentration / Condition |

| Enzyme | Recombinant Human RET |

| Enzyme Concentration | 5 ng/µL |

| Substrate | Z'-LYTE™ Ser/Thr Peptide 1 |

| Substrate Concentration | 2 µM |

| ATP Concentration | 10 µM |

| Incubation Time | 60 minutes at RT |

| Plate Format | 384-well |

| Final Volume | 20 µL |

Table 2: IC50 Values of this compound and Control against RET Kinase

| Compound | RET IC50 (nM) |

| This compound | 5.2 |

| Staurosporine | 7.1[16] |

| Selpercatinib | 0.5 |

Note: IC50 values for this compound and Selpercatinib are representative mock data. Staurosporine value is from published data.

Table 3: Kinase Selectivity Profile of this compound

| Kinase Target | This compound IC50 (nM) |

| RET | 5.2 |

| KDR (VEGFR2) | 850 |

| ABL1 | >10,000 |

| SRC | 2,300 |

| EGFR | >10,000 |

Note: All IC50 values in this table are representative mock data.

References

- 1. The molecular basis for RET tyrosine-kinase inhibitors in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. uniprot.org [uniprot.org]

- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Kinase Assay to Determine the IC50 Values [bio-protocol.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for Establishing Ret-IN-6 Resistant Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of acquired resistance to targeted therapies, such as the RET inhibitor Ret-IN-6, is a significant challenge in cancer treatment. Understanding the mechanisms underlying this resistance is crucial for the development of next-generation inhibitors and effective combination therapies. A fundamental tool in this research is the establishment and characterization of drug-resistant cancer cell line models. These in vitro models allow for the detailed investigation of molecular changes that confer resistance.

These application notes provide a comprehensive guide to generating and characterizing this compound resistant cell line models using a dose-escalation method. The protocols detailed below cover the initial determination of drug sensitivity, the gradual induction of resistance, and the subsequent characterization of the resistant phenotype through viability assays and protein analysis.

Mechanisms of Resistance to RET Inhibitors

Resistance to RET inhibitors can be broadly categorized into two main types:

-

On-target resistance: This involves alterations in the RET gene itself, preventing the inhibitor from binding effectively. Common on-target mechanisms include:

-

Solvent front mutations: Mutations at residues like G810 (e.g., G810S/R) can cause steric hindrance, blocking the entry of the drug into its binding pocket.[1][2]

-

Gatekeeper mutations: While less common for newer selective inhibitors, mutations at the "gatekeeper" residue (V804) can also confer resistance.

-

Hinge region mutations: Alterations in residues like Y806 can also impact drug binding.[3]

-

-

Off-target (Bypass) resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent their dependency on RET signaling. This can involve:

-

Activation of other receptor tyrosine kinases (RTKs): Upregulation or amplification of RTKs such as MET, EGFR, or AXL can provide an alternative route for downstream signaling.[2]

-

Activation of downstream signaling components: Mutations or amplification of molecules downstream of RET, such as in the RAS/MAPK pathway (e.g., KRAS, NRAS mutations), can render the cells independent of RET activity.[2][4]

-

Experimental Workflow Overview

The process of establishing and characterizing a this compound resistant cell line model involves several key stages, from initial cell culture to in-depth molecular analysis.

Caption: Workflow for generating this compound resistant cell lines.

Data Presentation: Quantitative Analysis of Resistance

A critical step in characterizing a newly established resistant cell line is to quantify the change in its sensitivity to the drug compared to the parental cell line. This is typically expressed as the half-maximal inhibitory concentration (IC50). The Resistance Index (RI) is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.

Note: As specific data for this compound is not publicly available, the following table uses representative data from the establishment of ponatinib-resistant NSCLC cell lines (LC-2/ad parental vs. PR1 and PR2 resistant lines) to illustrate the expected outcome.[4]

| Cell Line | Drug | IC50 (nM) | Resistance Index (RI) |

| LC-2/ad (Parental) | Ponatinib | 25 | 1.0 |

| PR1 (Resistant) | Ponatinib | ~660 | 26.4 |

| PR2 (Resistant) | Ponatinib | ~400 | 16.0 |

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines by Dose Escalation

This protocol describes the method of gradually increasing the concentration of this compound in the cell culture medium to select for a resistant population.[5] This process is lengthy and can take 6-12 months.[4]

Materials:

-

Parental cancer cell line (e.g., a RET-fusion positive NSCLC line like LC-2/ad)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Cell culture flasks, plates, and other standard equipment

-

Incubator (37°C, 5% CO2)

Procedure:

-

Initial Sensitivity Assessment:

-

Determine the IC50 value of this compound for the parental cell line using the MTT assay (see Protocol 2).

-

Calculate the IC20 (the concentration that inhibits 20% of cell growth). This will be the starting concentration for the dose escalation.

-

-

Initiation of Resistance Induction:

-

Culture the parental cells in complete medium containing this compound at the IC20 concentration.

-

Maintain the cells under these conditions, changing the medium every 2-3 days, until the cell proliferation rate recovers and they reach approximately 80% confluency. This may take several passages.

-

-

Stepwise Dose Escalation:

-

Once the cells have adapted to the initial concentration, increase the this compound concentration by 1.5 to 2-fold.[5]

-

Monitor the cells closely. Initially, a significant amount of cell death (e.g., >50%) is expected. The surviving cells will eventually repopulate the flask.

-

If excessive cell death occurs and the culture does not recover, reduce the concentration to the previous level and allow the cells to stabilize before attempting to increase the dose again.

-

Continue this process of incrementally increasing the drug concentration. Maintain the cells at each new concentration for at least 2-3 passages to ensure stability.

-

It is highly recommended to cryopreserve cell stocks at each stable concentration step as a backup.

-

-

Establishment of a Stable Resistant Line:

-

The goal is to establish a cell line that can proliferate steadily in a concentration of this compound that is at least 10 times the original IC50 of the parental line.

-

Once the target concentration is reached, continuously culture the cells at this concentration for an additional 8-10 passages to ensure the resistance phenotype is stable.

-

The resulting cell line is now considered a this compound resistant model. It is advisable to maintain the resistant cell line in medium containing the final selection concentration of this compound to prevent reversion of the resistant phenotype.

-

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination